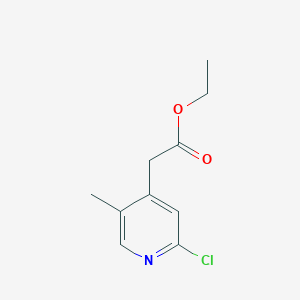
Ethyl 2-(2-chloro-5-methylpyridin-4-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methylpyridine-4-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a methyl group at the fifth position, and an ethyl ester group at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methylpyridine-4-acetic acid ethyl ester typically involves the esterification of 2-chloro-5-methylpyridine-4-acetic acid. One common method is the reaction of 2-chloro-5-methylpyridine-4-acetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2-chloro-5-methylpyridine-4-acetic acid+ethanolsulfuric acid2-chloro-5-methylpyridine-4-acetic acid ethyl ester+water
Industrial Production Methods
In an industrial setting, the production of 2-chloro-5-methylpyridine-4-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methylpyridine-4-acetic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products include 2-amino-5-methylpyridine-4-acetic acid ethyl ester or 2-thio-5-methylpyridine-4-acetic acid ethyl ester.
Hydrolysis: The major product is 2-chloro-5-methylpyridine-4-acetic acid.
Oxidation: The major product is 2-chloro-5-carboxypyridine-4-acetic acid ethyl ester.
Applications De Recherche Scientifique
2-Chloro-5-methylpyridine-4-acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-chloro-5-methylpyridine-4-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-methylpyridine-4-carboxylic acid
- 2-Chloro-5-methylpyridine-4-methanol
- 2-Chloro-5-methylpyridine-4-acetyl chloride
Uniqueness
2-Chloro-5-methylpyridine-4-acetic acid ethyl ester is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The combination of the chloro, methyl, and ester groups provides a distinct chemical profile that can be leveraged in various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
ethyl 2-(2-chloro-5-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-8-4-9(11)12-6-7(8)2/h4,6H,3,5H2,1-2H3 |
Clé InChI |
XPIDQECNQHEUSM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=NC=C1C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















